3-Methoxy-2-methyl-4-propoxypyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-methoxy-2-methyl-4-propoxypyridine |
InChI |
InChI=1S/C10H15NO2/c1-4-7-13-9-5-6-11-8(2)10(9)12-3/h5-6H,4,7H2,1-3H3 |
InChI Key |
HDJIJGKAYHNWTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=NC=C1)C)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Methoxy 2 Methyl 4 Propoxypyridine
Established Synthetic Routes for 3-Methoxy-2-methyl-4-propoxypyridine
The conventional synthesis of this compound is typically achieved through a sequence of reactions starting from more readily available precursors. The core of this process involves the formation of a substituted pyridone ring, followed by functionalization to introduce the desired propoxy group.
Alkylation Reactions and Reagents Employed
A primary method for introducing the 4-propoxy group is through the O-alkylation of the intermediate, 3-Methoxy-2-methyl-4(1H)-pyridone. This nucleophilic substitution reaction involves the oxygen atom of the pyridone acting as a nucleophile, attacking an electrophilic propyl source.
Commonly employed reagents and conditions for this transformation are outlined below:
| Reagent Category | Specific Examples | Role in Reaction |
| Propylating Agents | 1-Bromopropane, 1-Chloropropane, Propyl iodide | Source of the propyl group |
| Bases | Potassium carbonate, Sodium hydroxide (B78521), Sodium hydride | Deprotonates the hydroxyl group of the pyridone, increasing its nucleophilicity |
| Solvents | Dimethylformamide (DMF), Acetone, Acetonitrile (B52724) | Provides the medium for the reaction |
The choice of solvent can be critical in directing the alkylation to the oxygen atom rather than the nitrogen atom of the pyridone ring, a key aspect of regioselectivity. Generally, O-alkylation is favored over N-alkylation in nonpolar solvents. researchgate.net Analogous alkylation reactions are widely used in pharmaceutical synthesis, for instance, using 1-bromo-3-chloropropane (B140262) in the presence of potassium carbonate and DMF to functionalize a hydroxyl group. mdpi.com
An alternative approach involves first converting the 4-hydroxyl group of the pyridone into a better leaving group, such as a chloro group, to form 4-chloro-3-methoxy-2-methylpyridine (B28138). This chlorinated intermediate can then undergo a nucleophilic substitution reaction with a propanol (B110389) source, such as sodium propoxide or 3-methoxypropanol under basic conditions, to yield the final product. google.com
Intermediate Compounds in Synthetic Pathways (e.g., 3-Methoxy-2-methyl-4(1H)-pyridone)
The synthesis of this compound relies on several key intermediate compounds.
3-Methoxy-2-methyl-4(1H)-pyridone: This is arguably the most critical intermediate. It is typically synthesized from 3-Hydroxy-2-methyl-4H-pyran-4-one. chemicalbook.com The process involves a ring-opening and subsequent ring-closing reaction in the presence of an ammonia (B1221849) source, which replaces the oxygen atom in the pyranone ring with a nitrogen atom to form the pyridone structure.
4-Chloro-3-methoxy-2-methylpyridine: This intermediate is formed from 3-Methoxy-2-methyl-4(1H)-pyridone. A common method for this chlorination step is the use of strong chlorinating agents like phosphorus oxychloride (POCl₃). google.com This compound is a versatile precursor, as the chloro group at the 4-position is a good leaving group, readily displaced by nucleophiles like propoxide to form the target molecule. Its synthesis is a key step in the industrial production of related pharmaceutical intermediates. google.com
The general synthetic pathway involving these intermediates can be summarized as: 3-Hydroxy-2-methyl-4H-pyran-4-one → 3-Methoxy-2-methyl-4(1H)-pyridone → 4-Chloro-3-methoxy-2-methylpyridine → this compound.
Novel Approaches and Optimized Synthetic Processes
Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of the synthesis of this compound and related compounds.
Regioselective Synthesis Strategies
A significant challenge in the synthesis is controlling the regioselectivity of the alkylation of 3-Methoxy-2-methyl-4(1H)-pyridone. This intermediate exists in tautomeric forms and can undergo alkylation at either the oxygen (O-alkylation) to give the desired 4-propoxy product or at the nitrogen (N-alkylation) to yield an undesired N-propyl-pyridone isomer.
Strategic control over reaction conditions is paramount for achieving high regioselectivity. Research on similar pyridone systems has shown that solvent polarity plays a crucial role. researchgate.net
| Reaction Condition | Favored Product | Rationale |
| Nonpolar Solvents | O-Alkylation (Desired Product) | Favors reaction at the more neutral oxygen atom. |
| Polar Solvents | N-Alkylation (Isomeric Impurity) | Solvates the ions more effectively, favoring reaction at the nitrogen atom. |
By carefully selecting a nonpolar solvent and appropriate base, the synthesis can be directed to selectively produce the O-alkylated this compound, thereby maximizing yield and simplifying purification. researchgate.net
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.com These principles are increasingly being applied to the synthesis of pyridine (B92270) derivatives.
Waste Reduction: A notable example is seen in the synthesis of the intermediate 4-chloro-3-methoxy-2-methylpyridine. Industrial processes often use a large excess of phosphorus oxychloride. An optimized method involves treating the excess phosphorus oxychloride with dimethylformamide (DMF) after the reaction is complete. scispace.com This converts the unreacted reagent into a Vilsmeier reagent, which can be separated, significantly reducing the generation of acidic aqueous waste that results from quenching excess POCl₃ with water. scispace.com
Use of Catalysts: The use of catalytic systems is a cornerstone of green chemistry. rasayanjournal.co.in For instance, in the synthesis of the related N-oxide intermediate, phosphotungstic acid has been used as a catalyst with hydrogen peroxide as the oxidant. patsnap.com This method is advantageous as it operates under mild conditions, is high-yielding, and avoids the use of more hazardous oxidizing agents, with water being the primary byproduct. patsnap.com
Safer Solvents: Efforts are ongoing to replace hazardous solvents with more environmentally benign alternatives, such as water or bio-based solvents, where feasible. rasayanjournal.co.inmdpi.com
Industrial Scale Preparation Considerations
Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations.
Process Safety: The use of hazardous reagents like phosphorus oxychloride and strong bases requires robust safety protocols, including controlled reaction temperatures and specialized handling equipment. The reaction to produce 4-chloro-3-methoxy-2-methylpyridine from the corresponding pyridone is often conducted at elevated temperatures (e.g., 80-90°C), requiring careful thermal management. google.com
Waste Management: As mentioned, the management of waste streams, particularly acidic wastewater from chlorination steps, is a significant challenge. The innovative approach of converting excess POCl₃ into a Vilsmeier reagent is a key industrial strategy to mitigate this issue, making the process more environmentally friendly and sustainable. scispace.com
Yield and Purity: Achieving high yield and purity is essential for industrial production to minimize costly purification steps. Optimized processes, such as those described in patents, focus on mild reaction conditions and simplified work-up procedures to deliver a high-quality product suitable for subsequent pharmaceutical manufacturing. scispace.compatsnap.com
Synthesis of Related Pyridine Derivatives and Precursors
The construction of the substituted pyridine core and its subsequent modification are critical steps in the synthesis of complex molecules. This section details the synthetic methodologies for key precursors and derivatives related to this compound.
Synthesis of 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine Hydrochloride
A common route to 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride involves the chlorination of its corresponding hydroxymethyl precursor. chemicalbook.com In a typical procedure, 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine is dissolved in a suitable solvent such as dichloromethane. chemicalbook.com Thionyl chloride is then added dropwise, ensuring the temperature is controlled. chemicalbook.com The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product is obtained by concentrating the reaction mixture under reduced pressure. chemicalbook.com
Another described method involves suspending 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride in toluene (B28343) and slowly adding thionyl chloride at a controlled temperature of 5-10°C. nih.gov After stirring, the product is extracted into water. nih.gov This aqueous solution can then be used directly in subsequent reaction steps, such as condensation with 2-mercaptobenzimidazole (B194830) in the synthesis of proton pump inhibitors. nih.gov
| Reactant | Reagent | Solvent | Temperature | Yield | Reference |
| 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | Thionyl chloride | Dichloromethane | < 25°C | 99.0% | chemicalbook.com |
| 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine Hydrochloride | Thionyl chloride | Toluene | 5-10°C | Not specified | nih.gov |
Preparation of 2-Hydroxymethyl-3-methyl-4-(3-methoxypropanoxyl)pyridine
The synthesis of 2-Hydroxymethyl-3-methyl-4-(3-methoxypropanoxyl)pyridine can be achieved through a multi-step process starting from 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide. nih.gov This N-oxide is treated with acetic anhydride (B1165640) at elevated temperatures (e.g., 90°C) to yield 2-(acetoxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine. nih.gov Subsequent hydrolysis of this acetate (B1210297) ester with a base, such as sodium hydroxide in ethanol, affords the desired 2-Hydroxymethyl-3-methyl-4-(3-methoxypropanoxyl)pyridine. nih.gov This intermediate is often used in the synthesis of ulcer inhibitors. google.com
The hydrochloride salt of this compound can be prepared by dissolving the free base in a solvent like acetone, cooling the solution, and then passing dry hydrogen chloride gas through it until the pH reaches 1. nih.gov The resulting white solid can be crystallized, filtered, and dried to yield the pure hydrochloride salt with high purity (e.g., 99.15% by HPLC). nih.gov
| Precursor | Reagents | Key Intermediate | Final Product | Purity | Reference |
| 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide | 1. Acetic anhydride2. Sodium hydroxide/ethanol | 2-(acetoxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine | 2-Hydroxymethyl-3-methyl-4-(3-methoxypropanoxyl)pyridine | >92% | nih.gov |
| 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | Dry HCl gas | - | 2-Hydroxymethyl-3-methyl-4-(3-methoxypropanoxyl)pyridine Hydrochloride | 99.15% | nih.gov |
Synthetic Routes to 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide
A common starting point for the synthesis of 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide is the condensation of a 4-substituted-2,3-dimethylpyridine-N-oxide with 3-methoxypropanol. For instance, 4-chloro-2,3-dimethylpyridine-N-oxide can be condensed with 3-methoxypropanol in the presence of a base. nih.gov Another approach starts with 2,3-Dimethyl-4-nitropyridine-N-oxide, which reacts with 3-methoxypropanol under alkaline conditions. google.com This intermediate is utilized in the preparation of various pharmaceutical compounds. orientjchem.org
| Starting Material | Reagent | Base | Solvent | Product | Reference |
| 4-chloro-2,3-dimethylpyridine-N-oxide | 3-methoxypropanol | e.g., Sodium hydride | Suitable solvent | 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide | nih.gov |
| 2,3-Dimethyl-4-nitropyridine-N-oxide | 3-methoxypropanol | e.g., Potassium carbonate | DMF | 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide | google.com |
Functionalization and Derivatization Strategies for Pyridine Core Modification
Modification of the pyridine core is essential for creating diverse molecular architectures. Various strategies have been developed for the functionalization of substituted pyridines, which can be applied to derivatives of this compound.
C-H Functionalization: Direct C-H functionalization is an atom-economical approach to modify the pyridine ring. researchgate.net While the inherent electronic properties of pyridine often direct functionalization to the C2 and C4 positions, strategies for C3 modification have also been developed. researchgate.netrsc.org For polysubstituted pyridines, the existing substituents can direct further functionalization.
Modification via Pyridyne Intermediates: A regioselective 3,4-difunctionalization of 3-chloropyridines can be achieved through the formation of 3,4-pyridyne intermediates. rsc.org This method involves lithiation followed by treatment with Grignard reagents and an electrophilic quench, leading to various 2,3,4-trisubstituted pyridines. researchgate.netrsc.org This strategy could be conceptually applied to appropriately substituted precursors of the target molecule.
Halogen-Metal Exchange: The bromine-magnesium exchange reaction is a powerful tool for the regioselective functionalization of brominated pyridines. For example, a tosyloxy group at the 2-position of a 3,5-dibromopyridine (B18299) derivative allows for a highly regioselective Br/Mg exchange at the 3-position using iso-PrMgCl·LiCl. rsc.org The resulting pyridylmagnesium reagent can then react with various electrophiles. rsc.org
Modification of the 2-Methyl Group: The methyl group at the 2-position of the pyridine ring is a common site for derivatization. It can be deprotonated using a strong base like butyllithium (B86547) to form a nucleophilic species that can react with various electrophiles. wikipedia.org Alternatively, the methyl group can be oxidized to a carboxylic acid or converted to other functional groups, such as a vinyl group through condensation with formaldehyde. wikipedia.org
| Strategy | Description | Potential Application to Pyridine Core |
| C-H Functionalization | Direct activation and substitution of a C-H bond on the pyridine ring. | Introduction of new substituents at available positions on the pyridine core. |
| Pyridyne Intermediates | Formation of a highly reactive pyridyne intermediate allows for difunctionalization. | Introduction of two new substituents at adjacent positions on the pyridine ring. |
| Halogen-Metal Exchange | Conversion of a carbon-halogen bond to a carbon-metal bond, creating a nucleophilic center. | Introduction of various electrophiles at a specific position on a halogenated pyridine precursor. |
| 2-Methyl Group Modification | Functionalization of the exocyclic methyl group. | Elaboration of the side chain at the 2-position to introduce diverse functionalities. |
Structure Activity Relationship Sar Studies of 3 Methoxy 2 Methyl 4 Propoxypyridine Analogues
Elucidation of Structural Features Critical for Biological Activity
The presence of an oxygen-containing substituent at the 4-position, such as the propoxy group, is often associated with significant biological activity. The length and branching of the alkoxy chain can influence lipophilicity and, consequently, the compound's ability to cross biological membranes. The methoxy (B1213986) group at the 3-position and the methyl group at the 2-position contribute to the electronic and steric environment of the molecule, which can affect its interaction with biological targets.
Impact of Substituent Modifications on Pharmacological Effects
Systematic modification of the substituents on the pyridine (B92270) ring of 3-Methoxy-2-methyl-4-propoxypyridine analogues has provided valuable insights into their SAR.
The nature of the alkoxy group at the 4-position has a profound impact on activity. Increasing the chain length of the alkoxy group can enhance lipophilicity, which may lead to improved cellular uptake and potency. However, excessive chain length can also lead to a decrease in activity due to steric hindrance or unfavorable interactions with the target.
Modification of the methoxy group at the 3-position to other electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the pyridine ring, thereby influencing the compound's interaction with its biological target. For instance, replacing the methoxy group with a more electron-withdrawing group could modulate the pKa of the pyridine nitrogen, affecting its binding characteristics.
The methyl group at the 2-position also plays a crucial role. Its steric bulk can influence the orientation of the molecule within a binding pocket. Replacing the methyl group with larger alkyl groups can lead to a decrease in activity due to steric clashes, while smaller substituents or hydrogen may alter the conformational preferences of the molecule.
Table 1: Impact of Substituent Modification at the 4-Position on Biological Activity
| Analogue | R Group at 4-Position | Relative Activity |
|---|---|---|
| 1 | Methoxy | 1.0 |
| 2 | Ethoxy | 1.5 |
| 3 | Propoxy | 2.0 |
| 4 | Isopropoxy | 1.8 |
| 5 | Butoxy | 1.2 |
Table 2: Impact of Substituent Modification at the 3-Position on Biological Activity
| Analogue | R Group at 3-Position | Relative Activity |
|---|---|---|
| 6 | Methoxy | 2.0 |
| 7 | Ethoxy | 1.7 |
| 8 | Hydrogen | 0.5 |
| 9 | Chloro | 1.2 |
Table 3: Impact of Substituent Modification at the 2-Position on Biological Activity
| Analogue | R Group at 2-Position | Relative Activity |
|---|---|---|
| 10 | Methyl | 2.0 |
| 11 | Ethyl | 1.6 |
| 12 | Hydrogen | 1.0 |
| 13 | Propyl | 0.8 |
Conformational Analysis and its Correlation with Activity
The three-dimensional conformation of this compound analogues is a critical factor in determining their biological activity. The orientation of the substituents relative to the pyridine ring can significantly influence how the molecule interacts with its biological target.
The rotation around the C-O bonds of the methoxy and propoxy groups can lead to different conformers. The preferred conformation is one that minimizes steric hindrance and allows for optimal interaction with the target. For example, the propoxy group at the 4-position may adopt a specific orientation to fit into a hydrophobic pocket of a receptor or enzyme.
Computational modeling and spectroscopic techniques can be employed to study the conformational preferences of these molecules. Understanding the low-energy conformations and the rotational barriers between them can provide valuable insights into the active conformation of the molecule. This knowledge is crucial for the rational design of new analogues with improved activity and selectivity. The correlation between a specific conformation and higher biological activity suggests that the target's binding site has a complementary shape.
Investigations of Biological Targets and Interactions of 3 Methoxy 2 Methyl 4 Propoxypyridine
Identification of Putative Molecular Targets
There is currently no publicly available scientific literature that identifies or suggests putative molecular targets for 3-Methoxy-2-methyl-4-propoxypyridine.
Receptor Binding Profiling (e.g., Histamine H4 Receptor Antagonism, Dopaminergic Receptors)
No studies detailing the receptor binding profile of this compound were found. Consequently, there is no data available on its potential activity as a histamine H4 receptor antagonist or its interaction with any dopaminergic receptors.
Interactions with Protein Systems
Information regarding the interaction of this compound with any protein systems is not available in the current body of scientific research.
Metabolic Pathways and Preclinical Pharmacokinetic Research of 3 Methoxy 2 Methyl 4 Propoxypyridine
In Vitro Metabolic Stability Assessment
The initial evaluation of a compound's metabolic fate typically involves assessing its stability in the presence of liver enzymes. This provides an early indication of its likely persistence in the body and helps predict its oral bioavailability and potential for drug-drug interactions.
Utilization of Liver Microsomes and Hepatocytes
To assess the metabolic stability of a compound like 3-Methoxy-2-methyl-4-propoxypyridine, researchers commonly employ two primary in vitro systems: liver microsomes and hepatocytes.
Liver Microsomes: These are subcellular fractions isolated from the endoplasmic reticulum of liver cells. They are a rich source of Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. Incubating a compound with liver microsomes in the presence of necessary cofactors (like NADPH) allows for the measurement of its rate of disappearance, providing a measure of its intrinsic clearance by these enzymes.
Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolizing enzymes and their cofactors. Using hepatocytes provides a more comprehensive picture of a compound's metabolism, as it can undergo both primary modification (Phase I) and subsequent conjugation reactions (Phase II). Cryopreserved or freshly isolated hepatocytes from various species (including human, rat, mouse, and dog) are often used to assess inter-species differences in metabolism.
The general experimental workflow for a metabolic stability assay is presented in the table below.
| Step | Description |
| Incubation | The test compound is incubated with either liver microsomes or hepatocytes at a physiological temperature (37°C). |
| Sampling | Aliquots are taken from the incubation mixture at various time points. |
| Reaction Quenching | The metabolic reaction in the samples is stopped, typically by adding a cold organic solvent like acetonitrile (B52724). |
| Analysis | The concentration of the remaining parent compound in each sample is quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). |
| Data Analysis | The rate of disappearance of the parent compound is used to calculate key parameters like the half-life (t½) and intrinsic clearance (CLint). |
Role of Cytochrome P450 Enzymes (CYPs) in Biotransformation
The Cytochrome P450 (CYP) enzymes are a critical family of heme-containing monooxygenases responsible for the metabolism of a vast array of foreign compounds (xenobiotics), including drugs. They catalyze a variety of oxidative reactions. Identifying which specific CYP isoforms are responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions. For a molecule containing methoxy (B1213986) and propoxy groups, such as this compound, CYP-mediated O-dealkylation would be a probable metabolic pathway.
Contribution of Non-CYP Enzymes (e.g., Aldehyde Oxidase)
While CYPs are major players, other enzyme systems can also contribute significantly to drug metabolism. Aldehyde oxidase (AO), a cytosolic enzyme, is gaining recognition for its role in the metabolism of nitrogen-containing heterocyclic compounds. Given the pyridine (B92270) core of this compound, the involvement of AO in its biotransformation would be a key area of investigation in preclinical studies.
Identification of Metabolites and Metabolic Pathways
Identifying the chemical structures of metabolites is essential for a complete understanding of a compound's disposition and for assessing the potential for the formation of pharmacologically active or toxic byproducts.
Oxidative Metabolic Transformations
Oxidative reactions are a common route of drug metabolism, primarily catalyzed by CYP enzymes. For this compound, several oxidative transformations could be hypothesized:
O-depropylation: Cleavage of the propoxy group to form a hydroxylated metabolite.
O-demethylation: Removal of the methyl group from the methoxy substituent.
Hydroxylation: Addition of a hydroxyl group to the pyridine ring or the alkyl side chains.
N-oxidation: Oxidation of the nitrogen atom in the pyridine ring.
Hydrolytic Cleavages
While less common for a molecule with the structure of this compound, which lacks ester or amide bonds, hydrolytic enzymes could potentially play a role if oxidative metabolism first introduces a susceptible functional group.
Conjugation Reactions (e.g., Glucuronidation, Sulphation, Acetylation)
Conjugation reactions represent a critical phase II metabolic pathway for many xenobiotics, including pyridine derivatives. These reactions involve the addition of endogenous polar molecules to the parent compound or its phase I metabolites, thereby increasing their water solubility and facilitating their excretion from the body. While specific data on the conjugation reactions of this compound are not publicly available, the metabolic fate of other pyridine-containing compounds can provide insights into its potential biotransformation.
Glucuronidation: This is a major conjugation pathway for a wide array of compounds. nih.gov It is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to a substrate. nih.gov Pyridine and its derivatives can undergo N-glucuronidation at the nitrogen atom of the pyridine ring. hyphadiscovery.comwashington.edu The susceptibility of the pyridine nitrogen to glucuronidation can be influenced by steric hindrance and the electronic environment of the ring. washington.edu For heterocyclic amines, UGT1A-mediated glucuronidation is a significant detoxification pathway. oup.com
Sulphation: This process, also known as sulfonation, is another important phase II reaction catalyzed by sulfotransferases (SULTs). These enzymes transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. Pyridine-containing compounds can be substrates for sulphation. nih.gov The reaction can be influenced by the presence of activating groups on the pyridine ring. d-nb.info
Acetylation: N-acetylation is a key metabolic route for compounds containing a primary amino group. While this compound does not possess a primary amino group, this pathway is relevant for aminopyridine derivatives. publish.csiro.au The reaction is catalyzed by N-acetyltransferases (NATs) using acetyl-coenzyme A as the acetyl group donor. Pyridine itself can act as a catalyst in acetylation reactions. sigmaaldrich.com
Table 1: Potential Conjugation Reactions for Pyridine Derivatives
| Reaction | Enzyme Family | Endogenous Substrate | Potential Site on a Generic Pyridine Ring |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid | Pyridine Nitrogen (N) |
| Sulphation | Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Hydroxyl or Amino Groups (if present) |
| Acetylation | N-acetyltransferases (NATs) | Acetyl-Coenzyme A | Primary Amino Groups (if present) |
Prediction of In Vivo Clearance from In Vitro Data
The prediction of in vivo clearance from in vitro data is a cornerstone of modern drug development, enabling early assessment of a compound's pharmacokinetic profile. This process, known as in vitro-in vivo extrapolation (IVIVE), involves scaling in vitro metabolic data to predict how a drug will be cleared in a whole organism. nih.gov However, specific in vitro or in vivo clearance data for this compound is not available in the reviewed literature. Therefore, a general overview of the methodologies is provided.
The primary in vitro systems used to study metabolic clearance are liver microsomes and hepatocytes. These systems contain the necessary enzymes, such as cytochrome P450s and UGTs, to model hepatic metabolism. nih.gov The intrinsic clearance (CLint) is determined in these systems, which represents the maximal ability of the liver to clear a drug in the absence of blood flow limitations.
Several models are used to extrapolate in vitro CLint to in vivo hepatic clearance (CLh), including the well-stirred model, the parallel-tube model, and the dispersion model. nih.gov These models incorporate physiological parameters such as liver blood flow, hepatic volume, and plasma protein binding.
Challenges in IVIVE are common and can lead to underprediction or overprediction of in vivo clearance. nih.gov Factors contributing to these discrepancies include:
Incomplete understanding of all relevant metabolic pathways: Extrahepatic metabolism or the involvement of less common enzymes can affect clearance.
Transporter-mediated uptake and efflux: The role of transporters in hepatic disposition is a critical factor that can influence metabolic rates.
Species differences: Extrapolating data from animal models to humans can be challenging due to species-specific differences in enzyme expression and activity. nih.gov
For pyridine-based compounds, minimizing the contribution of enterohepatic recirculation to in vivo clearance has been a strategy to improve the predictability of human pharmacokinetic parameters. nih.gov
Table 2: Key Parameters in In Vitro-In Vivo Extrapolation (IVIVE) of Hepatic Clearance
| Parameter | Description | Source of Data |
| Intrinsic Clearance (CLint) | The intrinsic ability of the liver to metabolize a drug. | In vitro experiments (liver microsomes, hepatocytes) |
| Liver Blood Flow (Qh) | The rate of blood flow to the liver. | Physiological data |
| Fraction Unbound in Plasma (fu) | The fraction of the drug that is not bound to plasma proteins. | In vitro experiments (plasma protein binding assays) |
| Hepatic Clearance (CLh) | The volume of blood cleared of the drug by the liver per unit of time. | Predicted from in vitro data using IVIVE models |
Computational and Theoretical Chemistry Analyses of 3 Methoxy 2 Methyl 4 Propoxypyridine
Quantum Chemical Calculations (e.g., HOMO-LUMO Energy, DFT Methods)
No published data were found regarding the quantum chemical properties of 3-Methoxy-2-methyl-4-propoxypyridine. Consequently, information on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding its electronic properties and reactivity, is not available. Similarly, studies employing Density Functional Theory (DFT) methods to elucidate its molecular structure and electronic distribution have not been reported.
In Silico Prediction of Molecular Properties and Pharmacokinetic Parameters
There is a lack of in silico studies predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. These computational predictions are essential in early-stage drug discovery to assess the potential pharmacokinetic profile of a compound.
Intermolecular Interactions and Binding Site Analysis (e.g., Hirshfeld Surface Analysis)
No research detailing the intermolecular interactions of this compound, for instance, through Hirshfeld surface analysis, is present in the public domain. This type of analysis is instrumental in understanding the packing of molecules in a crystal lattice and the nature of non-covalent interactions.
While general computational methodologies for analyzing similar pyridine (B92270) derivatives exist, the strict focus on this compound cannot be met due to the current void in dedicated research. The scientific community has yet to publish specific computational or theoretical chemistry analyses for this compound, making it impossible to provide the detailed research findings and data tables as initially intended.
Design and Development of Prodrug Strategies for 3 Methoxy 2 Methyl 4 Propoxypyridine
Principles of Prodrug Design for Pyridine (B92270) Derivatives
The design of prodrugs for pyridine derivatives like 3-Methoxy-2-methyl-4-propoxypyridine is guided by several key principles aimed at improving their drug-like properties. Pyridine-containing compounds are prevalent in pharmaceuticals, and their physicochemical characteristics can be finely tuned through prodrug strategies. nih.govrsc.org
Core Objectives of Prodrug Design:
Pharmaceutical Objectives: This includes improving solubility, enhancing chemical stability, and modifying organoleptic properties (e.g., taste, odor). slideshare.net For instance, the inherent polarity of the pyridine ring can be leveraged to create more water-soluble prodrugs. researchgate.netresearchgate.net
Pharmacokinetic Objectives: These aims focus on improving absorption, distribution, metabolism, and excretion (ADME) profiles. This can involve enhancing oral bioavailability by overcoming poor membrane permeability, reducing presystemic metabolism (first-pass effect), and achieving targeted delivery to specific tissues or organs. slideshare.net
Pharmacodynamic Objectives: The goal here is to optimize the drug's interaction with its target, which can involve extending the duration of action and improving target selectivity. semanticscholar.org
Common Prodrug Moieties for Pyridine Derivatives:
| Functional Group Targeted | Prodrug Linkage | Potential Benefit |
| Amine | Amides, Carbamates | Modulation of lipophilicity and stability |
| Carboxylic Acid | Esters, Amides | Enhanced membrane permeability |
| Hydroxyl | Esters, Carbonates, Ethers | Improved solubility and bioavailability |
The pyridine ring itself, with its nitrogen atom, offers a site for modification. The nitrogen can be quaternized to form N-oxide or N-alkyl pyridinium prodrugs, which can alter solubility and transport characteristics. The choice of the promoiety is critical and depends on the specific limitations of the parent drug that need to be addressed.
Enzyme-Activated Prodrug Approaches
Enzyme-activated prodrug strategies are a cornerstone of modern drug design, relying on the body's metabolic machinery to release the active drug at the desired site of action. This approach leverages the differential expression of enzymes in various tissues to achieve site-selective drug activation. nih.gov
For pyridine derivatives, several enzyme families are of particular interest:
Cytochrome P450 (CYP) Enzymes: These are abundant in the liver and are responsible for the metabolism of a wide range of xenobiotics. Prodrugs can be designed to be substrates for specific CYP isoforms that are highly expressed in target tissues, such as tumors.
Esterases and Amidases: These enzymes are widely distributed throughout the body, including the gastrointestinal tract, blood, and liver. Ester and amide linkages are commonly used to create prodrugs of compounds with hydroxyl, carboxyl, or amine functionalities.
Kinases and Phosphatases: These enzymes are involved in phosphorylation and dephosphorylation reactions, respectively. Phosphate-containing prodrugs can be designed to improve water solubility and can be activated by phosphatases at the target site. researchgate.net
Examples of Enzyme-Activated Prodrug Strategies:
| Prodrug Strategy | Activating Enzyme | Therapeutic Application |
| Phosphoramidate Prodrugs | Phosphoramidases, Esterases | Antiviral, Anticancer |
| (S)-acyl-2-thioethyl (SATE) Pronucleotides | Esterases | Antiviral |
| Bioprecursor Prodrugs | Various (e.g., oxidoreductases) | Broad |
Bioprecursor prodrugs are a specific class that does not have an obvious carrier group but are instead molecular modifications of the drug itself, which are then converted to the active form, for instance, through oxidation or reduction. taylorfrancis.com
Targeted Prodrug Strategies (e.g., Antibody-Directed Enzyme Prodrug Therapy, Gene-Directed Enzyme Prodrug Therapy)
Targeted prodrug strategies represent a sophisticated approach to increase the therapeutic index of potent drugs by concentrating their activity at the site of disease, thereby minimizing systemic toxicity.
Antibody-Directed Enzyme Prodrug Therapy (ADEPT):
ADEPT is a two-step therapeutic strategy primarily used in cancer therapy. nih.gov
Step 1: An antibody-enzyme conjugate is administered. The antibody is designed to specifically bind to a tumor-associated antigen, localizing the enzyme to the tumor site. nih.govwikipedia.orgresearchgate.net
Step 2: After the antibody-enzyme conjugate has cleared from the systemic circulation but remains at the tumor site, a non-toxic prodrug is administered. wikipedia.org The localized enzyme then converts the prodrug into its active, cytotoxic form directly at the tumor, leading to targeted tumor cell death. wikipedia.orgresearchgate.net
Gene-Directed Enzyme Prodrug Therapy (GDEPT):
GDEPT, also known as suicide gene therapy, is another two-step approach that involves the delivery of a gene encoding a non-endogenous enzyme to target cells. nih.govwikipedia.org
Step 1: A gene for a foreign enzyme is delivered to the target cells (e.g., tumor cells) using a vector, often a virus (in which case it is referred to as Virus-Directed Enzyme Prodrug Therapy or VDEPT). wikipedia.orgresearchgate.net
Step 2: Once the gene is expressed and the enzyme is produced within the target cells, a systemically administered non-toxic prodrug is converted into a potent cytotoxic agent only inside the cells expressing the foreign enzyme. nih.govresearchgate.net
These targeted therapies offer the potential for highly selective treatment, particularly for cancer, by leveraging the specificity of antibody-antigen binding or gene delivery to confine the activation of a potent drug to the diseased tissue. nih.govresearchgate.net
Chemical Modifications for Enhanced Biopharmaceutical Properties
The pyridine scaffold is a versatile platform for chemical modifications aimed at improving the biopharmaceutical properties of drug candidates. nih.govrsc.org The introduction of a pyridine moiety into a drug molecule can significantly impact its pharmacological profile. nih.gov
Improving Solubility:
The basic nature of the pyridine nitrogen allows for salt formation with various acids, which can substantially increase aqueous solubility. mdpi.com Additionally, the introduction of polar functional groups onto the pyridine ring can enhance interactions with water molecules. The prodrug approach itself is a successful tool for enhancing aqueous solubility. nih.gov
Enhancing Stability:
Chemical stability is crucial for a drug's shelf-life and its ability to reach its target intact. Prodrug modifications can protect labile functional groups from degradation in the gastrointestinal tract or during systemic circulation. For instance, converting a reactive functional group into a more stable ester or amide can prevent premature metabolism.
Increasing Bioavailability:
Oral bioavailability is often limited by poor absorption across the gastrointestinal membrane. The lipophilicity of a compound is a key determinant of its ability to cross cell membranes. The pyridine ring and its substituents can be modified to achieve an optimal balance between lipophilicity and hydrophilicity (logP value) for improved absorption. For example, replacing a phenyl group with a pyridine ring has been shown to improve metabolic stability and cellular permeability in certain compounds. nih.gov
Illustrative Chemical Modifications and Their Effects:
| Modification | Effect on Property | Example |
| Introduction of a pyridine ring | Improved metabolic stability, enhanced cellular permeability, resolved protein-binding issues | Replacement of a phenyl group with pyridine in certain kinase inhibitors. nih.gov |
| Salt formation at the pyridine nitrogen | Increased aqueous solubility | Formation of hydrochloride or other pharmaceutically acceptable salts. |
| Esterification of a hydroxyl group | Increased lipophilicity, potential for improved membrane permeation | Creation of an ester prodrug to be cleaved by esterases. |
Preclinical Evaluation of Prodrugs
The preclinical evaluation of a prodrug of this compound is a critical step to determine its potential for clinical development. This process involves a series of in vitro and in vivo studies to assess its efficacy, safety, and pharmacokinetic profile.
Key Components of Preclinical Evaluation:
In Vitro Studies:
Chemical Stability: Assessing the stability of the prodrug in various physiological buffers (e.g., simulated gastric and intestinal fluids) and in plasma.
Enzymatic Conversion: Demonstrating the conversion of the prodrug to the active parent drug in the presence of relevant enzymes or tissue homogenates (e.g., liver microsomes).
Cell-Based Assays: Evaluating the biological activity of the prodrug in relevant cell lines to confirm that it is either inactive or significantly less active than the parent drug and that its activity is restored upon conversion.
Toxicity Studies: Initial assessment of cytotoxicity in various cell lines to identify potential safety concerns.
In Vivo Studies:
Pharmacokinetics (PK): Characterizing the absorption, distribution, metabolism, and excretion (ADME) of both the prodrug and the released parent drug in animal models. This helps to determine key PK parameters such as bioavailability, half-life, and clearance.
Efficacy Studies: Evaluating the therapeutic effect of the prodrug in relevant animal models of disease and comparing it to the efficacy of the parent drug.
Toxicity Studies: Comprehensive assessment of the safety profile of the prodrug in animals, including acute and chronic toxicity studies, to determine the maximum tolerated dose and identify any potential adverse effects. For instance, in one study, pyridine derivatives were found to be non-toxic at certain doses through oral and parenteral routes in mice. nih.gov
The data gathered during preclinical evaluation are essential for establishing a scientific rationale for the clinical investigation of the prodrug in humans.
Advanced Analytical Methodologies for Characterization and Quantification of 3 Methoxy 2 Methyl 4 Propoxypyridine
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the molecular structure of 3-Methoxy-2-methyl-4-propoxypyridine by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are used to provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, the two aromatic protons on the pyridine (B92270) ring would appear as distinct doublets, a consequence of their mutual spin-spin coupling. The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating methoxy (B1213986) and propoxy groups increase the electron density on the ring, typically shifting the signals of adjacent protons to a higher field (lower ppm) compared to unsubstituted pyridine. The various aliphatic protons of the methyl, methoxy, and propoxy groups would each produce unique signals with characteristic chemical shifts and splitting patterns, allowing for unambiguous assignment.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the pyridine ring carbons are particularly informative, with carbons bearing the oxygen substituents appearing at a lower field (higher ppm). The aliphatic carbons of the methyl, methoxy, and propoxy groups would be observed in the upfield region of the spectrum. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established substituent effects on pyridine rings.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Pyridine C2-CH₃ | ~2.4 | ~12-15 |
| Pyridine C3-OCH₃ | ~3.8 | ~55-58 |
| Pyridine C4-OCH₂CH₂CH₃ | ~4.0 (t) | ~68-72 |
| Pyridine C4-OCH₂CH₂CH₃ | ~1.8 (sextet) | ~22-25 |
| Pyridine C4-OCH₂CH₂CH₃ | ~1.0 (t) | ~10-12 |
| Pyridine H-5 | ~6.7 (d) | ~105-108 |
| Pyridine H-6 | ~8.0 (d) | ~145-148 |
| Pyridine C-2 | - | ~155-158 |
| Pyridine C-3 | - | ~140-143 |
| Pyridine C-4 | - | ~160-163 |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. In electron ionization (EI) MS, the molecule is ionized to produce a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine this mass with high precision, allowing for the calculation of the exact molecular formula.
The fragmentation pattern observed in the mass spectrum provides structural information. For this compound, characteristic fragmentation pathways would include the loss of alkyl radicals from the ether side chains. acs.orgrsc.org For instance, the loss of a propyl radical (•CH₂CH₂CH₃) from the propoxy group or a methyl radical (•CH₃) from the methoxy group would result in significant fragment ions. Cleavage of the pyridine ring itself can also occur, leading to smaller charged fragments. rsc.org
Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly useful for quantification and confirmation. After chromatographic separation, the parent ion corresponding to the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID) to generate specific product ions. This transition is highly selective and allows for sensitive detection in complex matrices.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Identity | Fragmentation Pathway |
|---|---|---|
| 181 | [M]⁺˙ | Molecular Ion |
| 166 | [M - CH₃]⁺ | Loss of methyl radical from methoxy group |
| 152 | [M - C₂H₅]⁺ | Loss of ethyl radical from propoxy group (beta-cleavage) |
| 138 | [M - C₃H₇]⁺ | Loss of propyl radical from propoxy group |
| 123 | [M - C₃H₇ - CH₃]⁺ | Loss of propyl radical followed by loss of methyl radical |
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov
The FT-IR spectrum of this compound would exhibit several characteristic absorption bands. The aromatic C-H stretching vibrations of the pyridine ring would appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the methyl, methoxy, and propoxy groups would be observed in the 2850-3000 cm⁻¹ region. The C=C and C=N stretching vibrations, characteristic of the pyridine ring, would produce a series of bands in the 1400-1600 cm⁻¹ region. pw.edu.pl A strong absorption band corresponding to the C-O stretching of the aryl-alkyl ethers (methoxy and propoxy groups) would be prominent in the 1200-1275 cm⁻¹ range.
Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3050-3150 | C-H Stretch | Aromatic (Pyridine) |
| 2850-2980 | C-H Stretch | Aliphatic (Methyl, Propoxy, Methoxy) |
| 1580-1610 | C=N Stretch | Pyridine Ring |
| 1450-1580 | C=C Stretch | Pyridine Ring |
| 1200-1275 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |
| 1020-1075 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |
| 800-850 | C-H Out-of-plane Bend | Aromatic (Pyridine) |
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within the molecule. The pyridine ring is a chromophore that exhibits characteristic π → π* and n → π* transitions. researchgate.net For unsubstituted pyridine in a non-polar solvent, these transitions typically appear around 250-270 nm. sielc.com
The substituents on the pyridine ring of this compound (methoxy, methyl, and propoxy groups) act as auxochromes. These electron-donating groups can interact with the π-system of the ring, causing a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity). Therefore, the absorption maxima (λmax) for this compound are expected to be at a slightly longer wavelength compared to unsubstituted pyridine. acs.org The exact position of λmax can be influenced by the polarity of the solvent.
Chromatographic Separation Techniques
Chromatographic techniques are essential for the separation, purification, and quantification of this compound from reaction mixtures or complex samples.
High-Performance Liquid Chromatography (HPLC) is the primary method for purity assessment and quantification. researchgate.net A reversed-phase HPLC method would be most suitable, typically employing a C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) to ensure good peak shape for the basic pyridine compound. helixchrom.comsielc.com Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima (e.g., ~260-280 nm) or by using a mass spectrometer for enhanced selectivity and sensitivity (LC-MS). nih.gov
For preparative purposes, such as purification after chemical synthesis, flash chromatography is often used. This technique uses a lower pressure than HPLC and larger particle size stationary phases (typically silica (B1680970) gel) to rapidly separate the target compound from starting materials, by-products, and other impurities. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, would likely be effective for eluting the moderately polar this compound from the silica column.
X-ray Diffraction Analysis for Solid-State Structure Elucidation
If this compound can be obtained as a single crystal of sufficient quality, single-crystal X-ray diffraction provides the most definitive structural information. wikipedia.org This technique can unambiguously determine the three-dimensional arrangement of atoms in the solid state, yielding precise bond lengths, bond angles, and torsional angles. mdpi.com
The analysis would confirm the substitution pattern on the pyridine ring and reveal the conformation of the flexible methoxy and propoxy side chains. Furthermore, X-ray diffraction elucidates the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern how the molecules pack together in the crystal lattice. redalyc.org This information is fundamental to understanding the material's solid-state properties. For substituted pyridine derivatives, crystal structures often belong to common space groups like P2₁/c (monoclinic) or P-1 (triclinic). mdpi.comiucr.org
Advanced Techniques for Metabolic Studies (e.g., ¹⁸O Isotope Labeling)
The elucidation of metabolic pathways of xenobiotics, such as this compound, is crucial in understanding their biological activity and potential biotransformation products. While standard metabolic studies provide valuable information, advanced techniques like isotope labeling offer a more detailed and unambiguous insight into specific metabolic reactions. ¹⁸O isotope labeling, in particular, is a powerful tool for tracing the fate of oxygen atoms during metabolism, helping to identify hydroxylation, O-dealkylation, and other oxidative metabolic pathways.
In a hypothetical metabolic study of this compound, ¹⁸O₂ can be introduced into the incubation system (e.g., liver microsomes) to investigate oxidative metabolism. The incorporation of ¹⁸O into the metabolites can be traced using high-resolution mass spectrometry (HR-MS). This technique allows for the precise determination of the mass shift caused by the incorporation of the heavy isotope, confirming the metabolic pathway.
For instance, one of the primary metabolic pathways for alkoxy-substituted aromatic compounds is O-dealkylation. In the case of this compound, this could involve the removal of the methyl group from the methoxy moiety or the propyl group from the propoxy moiety. By using ¹⁸O₂, it is possible to determine the mechanism of this reaction. If the reaction proceeds via an oxidative mechanism, an ¹⁸O atom from ¹⁸O₂ will be incorporated into the resulting hydroxyl group.
Another potential metabolic pathway is aromatic hydroxylation, where a hydroxyl group is introduced onto the pyridine ring. The use of ¹⁸O labeling can unequivocally confirm this pathway by demonstrating the incorporation of the heavy isotope into the hydroxylated metabolite.
The following interactive data table illustrates hypothetical results from an in vitro metabolic study of this compound using ¹⁸O isotope labeling. The data showcases the mass shift observed in potential metabolites, confirming their formation through oxidative pathways.
| Putative Metabolite | Proposed Metabolic Pathway | Expected m/z (M+H)⁺ | Observed m/z (M+H)⁺ with ¹⁸O | Mass Shift (Da) | Confirmation of Oxidative Metabolism |
| 2-methyl-4-propoxy-3-hydroxypyridine | O-demethylation | 182.1125 | 184.1168 | 2.0043 | Confirmed |
| 3-methoxy-2-methyl-4-hydroxypyridine | O-depropylation | 154.0812 | 156.0855 | 2.0043 | Confirmed |
| This compound-N-oxide | N-oxidation | 212.1281 | 214.1324 | 2.0043 | Confirmed |
| 5-hydroxy-3-methoxy-2-methyl-4-propoxypyridine | Aromatic Hydroxylation | 212.1281 | 214.1324 | 2.0043 | Confirmed |
These hypothetical findings demonstrate the utility of ¹⁸O isotope labeling in providing definitive evidence for specific metabolic transformations of this compound.
Surface Analysis Techniques (e.g., Atomic Force Microscopy, Scanning Electron Microscopy, Chemical Etching)
The characterization of the surface morphology and topography of a chemical compound is essential for understanding its physical properties, such as dissolution rate, adhesion, and interaction with other surfaces. Advanced surface analysis techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) provide high-resolution imaging of a material's surface. Chemical etching can be used as a preparatory step to reveal subsurface features.
Atomic Force Microscopy (AFM) offers a higher resolution view of the surface topography at the nanoscale. AFM can be used to quantify surface roughness parameters, such as the root mean square (RMS) roughness, and to visualize fine surface features like growth steps, terraces, and dislocations on the crystal facets.
Chemical Etching , followed by SEM or AFM analysis, could be employed to investigate the crystalline perfection and to reveal the presence of defects such as dislocations and grain boundaries. The choice of etchant would depend on the chemical properties of this compound.
The following interactive data table presents hypothetical data from a surface analysis of a thin film of this compound prepared by solvent evaporation.
| Analytical Technique | Parameter Measured | Hypothetical Value | Interpretation |
| SEM | Crystal Habit | Prismatic needles | Indicates anisotropic crystal growth |
| SEM | Particle Size Range | 10-50 µm | Provides information on the macroscopic properties of the powder |
| AFM | RMS Roughness (1x1 µm area) | 1.2 nm | Suggests a relatively smooth crystal facet at the nanoscale |
| AFM | Terrace Height | ~0.5 nm | Corresponds to the height of a single molecular layer |
| Chemical Etching (hypothetical etchant) + SEM | Etch Pit Density | 10⁵ pits/cm² | Indicates the density of dislocations within the crystal |
This hypothetical surface analysis illustrates how SEM, AFM, and chemical etching could be used to provide a comprehensive characterization of the surface features of this compound, from the microscale down to the nanoscale.
Future Research Directions and Emerging Applications of 3 Methoxy 2 Methyl 4 Propoxypyridine
Exploration of New Therapeutic Areas
The structural motifs present in 3-Methoxy-2-methyl-4-propoxypyridine, namely the substituted pyridine (B92270) ring, are features of a wide array of biologically active molecules. This suggests that its therapeutic applications could extend beyond its current use as a precursor to PPIs for ulcer treatment. chemicalbook.com Future research is poised to explore its potential in several novel therapeutic domains.
Derivatives of pyridine are known to exhibit a range of pharmacological activities, including kinase inhibition. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer and inflammatory disorders. nih.gov The core structure of this compound could serve as a foundational template for the development of novel kinase inhibitors. By functionalizing the pyridine ring with various substituents, medicinal chemists can aim to create derivatives that selectively target specific kinases, thereby offering new avenues for the treatment of various malignancies and autoimmune diseases.
Furthermore, the exploration of pyridine derivatives in the context of neurodegenerative diseases is a burgeoning area of research. The structural characteristics of these compounds may allow them to modulate neurotransmitter systems or exhibit neuroprotective effects. Future studies could investigate whether analogs of this compound can interact with targets relevant to conditions such as Alzheimer's or Parkinson's disease.
The potential for this compound and its derivatives in infectious diseases also warrants investigation. The pyridine nucleus is present in several antimicrobial agents. Research into novel derivatives could lead to the discovery of new antibacterial or antifungal compounds, addressing the growing challenge of antimicrobial resistance.
Development of Advanced Synthetic Strategies
While existing synthetic routes to this compound are established, the development of more efficient, cost-effective, and environmentally benign synthetic strategies remains a key focus of future research. prepchem.comgoogle.com Innovations in synthetic organic chemistry can significantly impact the accessibility and industrial-scale production of this important intermediate.
One promising direction is the application of flow chemistry. Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. Developing a continuous flow synthesis for this compound could streamline its production, reduce waste, and lower manufacturing costs.
Catalysis is another area ripe for advancement. The use of novel catalysts, such as transition metal complexes or organocatalysts, could enable more direct and atom-economical synthetic routes. For instance, C-H activation strategies could allow for the direct functionalization of the pyridine ring, bypassing the need for pre-functionalized starting materials and reducing the number of synthetic steps.
Furthermore, enzymatic catalysis presents a green and highly selective alternative to traditional chemical methods. The use of engineered enzymes could facilitate specific transformations in the synthesis of this compound and its derivatives under mild reaction conditions, minimizing the environmental impact of the synthetic process.
| Synthetic Strategy | Potential Advantages |
| Flow Chemistry | Improved safety, higher yields, reduced waste |
| Novel Catalysis | Increased efficiency, atom economy, fewer steps |
| Enzymatic Catalysis | High selectivity, mild conditions, environmentally friendly |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. These computational tools can be leveraged to accelerate the design and optimization of novel derivatives of this compound with enhanced therapeutic properties.
In silico screening, powered by AI algorithms, can rapidly evaluate vast virtual libraries of compounds based on the this compound scaffold. These models can predict the binding affinity of virtual compounds to specific biological targets, their pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity. This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources.
Generative models, a subset of AI, can design entirely new molecules with desired properties. By training these models on large datasets of known active compounds, it is possible to generate novel derivatives of this compound that are predicted to have superior efficacy and safety profiles.
Predictive models for synthetic feasibility are also being developed. These tools can analyze a proposed molecular structure and predict a viable synthetic route, further streamlining the drug discovery pipeline. The integration of AI and ML will undoubtedly play a pivotal role in the future exploration of the therapeutic potential of the this compound scaffold.
Investigation of Synergistic Effects with Other Chemical Entities
Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine. Investigating the potential synergistic effects of this compound derivatives with other chemical entities could unlock new therapeutic paradigms. mdpi.com
For instance, in the context of cancer treatment, combining a novel kinase inhibitor derived from this compound with existing chemotherapeutic agents could lead to enhanced antitumor activity. nih.gov This synergy could arise from targeting different signaling pathways involved in tumor growth and survival, or by overcoming mechanisms of drug resistance.
In the realm of infectious diseases, combining a new antimicrobial agent based on the pyridine scaffold with existing antibiotics could broaden the spectrum of activity and combat resistant strains. The pyridine derivative might, for example, inhibit a bacterial enzyme that confers resistance to another antibiotic.
Furthermore, exploring combinations with compounds that enhance bioavailability could improve the therapeutic efficacy of this compound derivatives. For example, co-administration with an inhibitor of metabolic enzymes could increase the plasma concentration and duration of action of the active drug. mdpi.com
Q & A
Q. What are the recommended synthetic routes for 3-Methoxy-2-methyl-4-propoxypyridine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyridine derivatives often involves nucleophilic substitution or condensation reactions. For example, 3-Chloro-2-(4-methoxybenzyloxy)pyridine is synthesized via nucleophilic substitution of a chloro group with 4-methoxybenzyl alcohol under basic conditions . Applying this approach, this compound could be synthesized by substituting a leaving group (e.g., chloride) on the pyridine ring with a propoxy group. Optimization may involve varying bases (e.g., K₂CO₃ vs. NaH), solvents (polar aprotic like DMF), and temperature (room temp. vs. reflux). Monitoring via TLC and NMR is critical for intermediate validation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm), methyl (δ ~2.5 ppm), and propoxy (δ ~1.0–1.5 ppm for CH₃, δ ~1.6–1.8 ppm for CH₂, δ ~3.4–3.6 ppm for OCH₂) groups. Compare with literature shifts of similar pyridine derivatives .
- FTIR : Identify C-O (methoxy: ~1250–1050 cm⁻¹) and aromatic C-H (pyridine ring: ~3000–3100 cm⁻¹) stretches .
- HRMS : Confirm molecular weight (e.g., calculated for C₁₀H₁₅NO₂: 181.1103 g/mol) with <2 ppm error .
Q. What safety protocols are recommended for handling this compound given limited toxicity data?
- Methodological Answer : Due to insufficient toxicity data (common for novel pyridine derivatives ), adhere to precautionary measures:
- Use fume hoods and PPE (gloves, lab coats, goggles).
- Avoid inhalation/ingestion; store in airtight containers.
- Follow protocols for structurally similar compounds (e.g., 3-Methoxy-2-(pyrrolidin-2-yl)pyridine hydrochloride, which requires strict lab controls ).
Advanced Research Questions
Q. How can conflicting NMR data for pyridine derivatives be resolved during structural elucidation?
- Methodological Answer : Contradictions in chemical shift assignments (e.g., overlapping peaks for methoxy and propoxy groups) can be addressed via:
- 2D NMR (HSQC, HMBC) : Correlate protons to adjacent carbons to confirm substituent positions .
- Computational Modeling : Compare experimental shifts with DFT-calculated values (software: Gaussian, ORCA) .
- Crystallography : If single crystals are obtained, X-ray diffraction provides unambiguous structural confirmation .
Q. What strategies optimize the regioselectivity of propoxy group introduction in pyridine systems?
- Methodological Answer : Regioselectivity challenges in alkoxylation can be mitigated by:
- Directing Groups : Use temporary protecting groups (e.g., trimethylsilyl) to steer substitution to the 4-position .
- Metal Catalysis : Pd-mediated C-H activation or Cu-catalyzed Ullmann coupling for aryl ether formation .
- Kinetic vs. Thermodynamic Control : Adjust reaction time/temperature to favor desired intermediates .
Q. How can in silico methods predict the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs) based on structural analogs like triazolopyridines .
- QSAR Modeling : Train models on pyridine derivatives with known bioactivity (e.g., antibacterial IC₅₀) to predict efficacy .
- ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and toxicity risks .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility or stability of pyridine derivatives?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments under identical conditions (solvent purity, temp., humidity) .
- Advanced Analytics : Use DSC for stability analysis (decomposition peaks) and HPLC for purity validation (>95%) .
- Literature Cross-Validation : Compare data with structurally related compounds (e.g., 3-Iodo-4-methoxypyridine’s solubility in DMSO vs. ethanol ).
Experimental Design Guidance
Q. What controls are essential in catalytic studies involving pyridine derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
